(2R)-4-methanesulfonylbutan-2-ol

Description

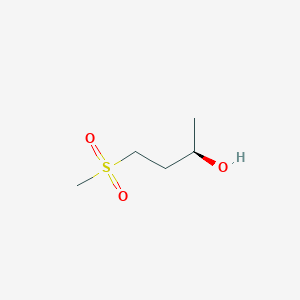

(2R)-4-Methanesulfonylbutan-2-ol is a chiral secondary alcohol featuring a methanesulfonyl (-SO₂CH₃) group at the fourth carbon of a four-carbon chain and a hydroxyl (-OH) group at the second carbon. Its molecular formula is C₅H₁₂O₃S, with a molar mass of 152.21 g/mol. The compound’s stereochemistry (R-configuration at C2) is critical for its biological and chemical activity, particularly in pharmaceutical and synthetic applications where enantioselectivity is paramount.

Properties

IUPAC Name |

(2R)-4-methylsulfonylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(6)3-4-9(2,7)8/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAGZZPZZXARKH-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R)-4-Methanesulfonylbutan-2-ol is a chiral sulfonyl compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its antioxidant, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a methanesulfonyl group attached to a butanol backbone. Its chirality at the second carbon atom contributes to its unique biological interactions.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Research indicates that this compound exhibits significant antioxidant properties. For instance, studies employing the DPPH radical scavenging method have demonstrated that this compound can effectively neutralize free radicals, outperforming traditional antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity |

|---|---|

| This compound | Higher than Ascorbic Acid |

| Ascorbic Acid | Reference Value |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicate that this compound is more cytotoxic to U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| U-87 (Glioblastoma) | 15 | High |

| MDA-MB-231 (Breast Cancer) | 25 | Moderate |

Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Studies have indicated that this compound possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .

Case Studies

- Study on Antioxidant Efficacy : A study conducted by Liu et al. demonstrated that derivatives of sulfonyl compounds, including this compound, exhibited superior antioxidant activity compared to standard antioxidants. The study highlighted the compound's potential for therapeutic applications in oxidative stress-related conditions.

- Cytotoxicity Assessment : In a comparative study on various anticancer agents, this compound was tested alongside established chemotherapeutics. The results indicated a promising profile for further development as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Key Properties :

- Boiling Point : Estimated >200°C (due to polar sulfonyl group enhancing intermolecular forces).

- Solubility : High solubility in polar solvents (e.g., water, DMSO) due to sulfonyl and hydroxyl groups.

- Synthesis : Typically synthesized via sulfonation of (2R)-4-mercaptobutan-2-ol or chiral resolution of racemic mixtures using enzymatic methods.

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared below with three analogues: (2R)-4-Methylpentan-2-ol (), ((2R,3R)-3-methyl-3-(4-methylpent-3-en-1-yl)oxiran-2-yl)methyl 4-methylbenzenesulfonate (), and (2S)-4-Methanesulfonylbutan-2-ol (hypothetical enantiomer).

Physicochemical Properties

- Polarity : The sulfonyl group in this compound increases polarity compared to methyl-substituted analogues (), enhancing solubility in aqueous media.

- Reactivity : Unlike the tosylate in , which is a leaving group, the methanesulfonyl group is electron-withdrawing but less reactive in substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.